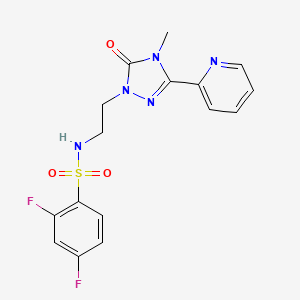

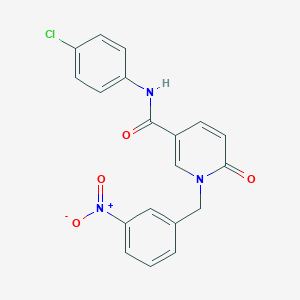

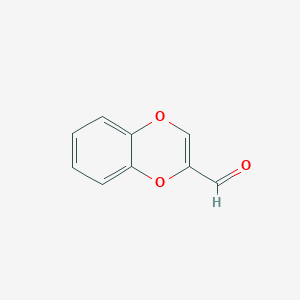

![molecular formula C15H15NO4S B2527649 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic Acid CAS No. 406927-72-8](/img/structure/B2527649.png)

4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic Acid" is a sulfonamide-based molecule, which is a class of compounds known for their wide range of medicinal and industrial applications. Sulfonamides typically contain a sulfur atom bonded to an amine group and a benzene ring, which can be modified to alter the properties of the compound for specific uses.

Synthesis Analysis

The synthesis of sulfonamide compounds can vary depending on the desired substituents on the benzene ring. For example, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was achieved from para-methyl-acetophenone and ethyl trifluoroacetate, with the structure characterized by FT-IR and 1H NMR . Similarly, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . These methods could potentially be adapted for the synthesis of "4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic Acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is often characterized using techniques such as X-ray diffraction, as seen in the study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . The conformation of diaryl sulphides with intramolecular sulfur(II)–oxygen interaction was also studied using X-ray diffraction, which provides insights into the spatial arrangement of atoms within the molecule and the potential for intramolecular interactions .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester was used as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone . This showcases the reactivity of sulfonamide compounds in condensation reactions, which could be relevant for further functionalization of "4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic Acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be influenced by their molecular structure. Quantum mechanical calculations and spectroscopic investigations provide insights into the vibrational frequencies, molecular orbital, and non-linear optical properties of these compounds . The electrooxidation process described for the conversion of 4-(Di-n-propylsulfamyl)toluene to 4-(Di-n-propylsulfamyl)benzoic acid highlights the electrochemical properties that can be exploited for the synthesis of sulfonamide derivatives .

Applications De Recherche Scientifique

Advanced Oxidation Processes for Environmental Remediation

A significant application area for complex organic compounds, such as 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid, is in the field of environmental science, particularly in advanced oxidation processes (AOPs). These processes are crucial for degrading recalcitrant compounds in water, thereby addressing water scarcity and environmental contamination. AOPs lead to the generation of various by-products, kinetics, and mechanisms essential for the effective treatment of pollutants. The study by Qutob et al. (2022) emphasizes the importance of understanding the degradation pathways, by-products, and biotoxicity of pollutants treated by AOPs, highlighting the role of computational methods in predicting the most reactive sites of molecules for enhanced degradation efficiency (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Synthesis of Biologically Active Compounds

Another critical application of 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid is in the synthesis of biologically active compounds. This process involves creating intermediates essential for manufacturing drugs with anti-inflammatory, analgesic, and other therapeutic properties. For instance, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in producing flurbiprofen, highlights the importance of developing efficient synthetic routes for pharmaceutical applications. The work by Qiu et al. (2009) underlines the challenges and solutions in synthesizing such intermediates, emphasizing the need for cost-effective and environmentally friendly methodologies (Qiu, Gu, Zhang, & Xu, 2009).

Drug Development and Pharmacological Studies

The molecular structure of 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid offers a platform for developing novel drugs and conducting pharmacological studies. Compounds with similar structures have been investigated for their therapeutic potential in treating various diseases. For example, the exploration of nitisinone's degradation processes and by-products provides insights into its stability and efficacy as a medical treatment, as studied by Barchańska et al. (2019) (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019). Similarly, the analysis of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives by Hryhoriv et al. (2021) showcases the synthetic and pharmacological potential of such compounds, indicating their significance in experimental chemistry and pharmacology (Hryhoriv, Lega, & Shemchuk, 2021).

Environmental Biodegradation and Toxicology

Understanding the environmental fate and biodegradation of complex organic molecules is crucial for assessing their impact on ecosystems. Studies like the one by Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, providing valuable information on the degradation pathways, intermediates, and the role of microbial processes in mitigating environmental pollution (Liu & Avendaño, 2013).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-10-4-3-5-13(8-10)16-21(19,20)14-9-12(15(17)18)7-6-11(14)2/h3-9,16H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKMFXLAESXJNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

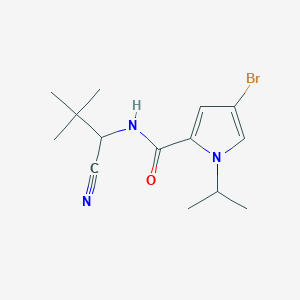

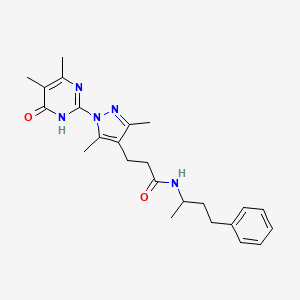

![N-[2-[4-[(3,4-Difluorophenyl)methylidene]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2527566.png)

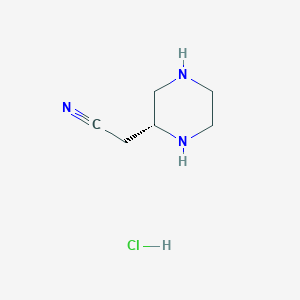

![1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate](/img/structure/B2527567.png)

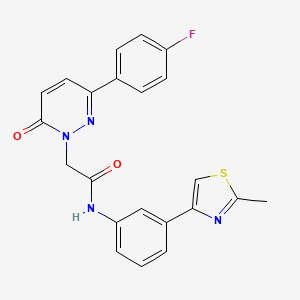

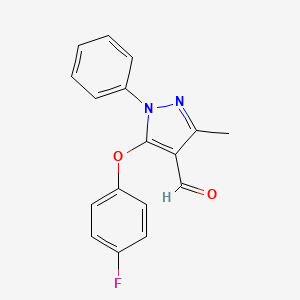

![7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2527575.png)

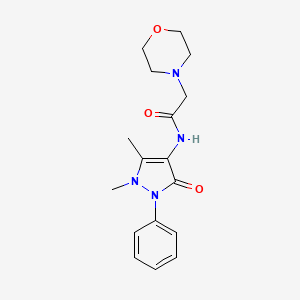

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2527577.png)

![2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid;hydrochloride](/img/structure/B2527581.png)